molecular formula C8H9NO2S2 B2921332 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid CAS No. 923010-76-8

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B2921332
CAS No.: 923010-76-8
M. Wt: 215.29
InChI Key: KJRCJPRGCXZYII-UHFFFAOYSA-N
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Description

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO2S2 and a molecular weight of 215.29 g/mol . It is a key synthetic intermediate belonging to a class of organic compounds known for their diverse biological activity and utility in medicinal chemistry research. This compound features a fused thiopyranothiophene core structure, making it a valuable scaffold for the development of novel bioactive molecules. Compounds based on the 4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid structure have been identified as inhibitors of protein-tyrosine phosphatase non-receptor type 1 (PTP1B) . This enzyme is a recognized target for research into type 2 diabetes and obesity, suggesting potential pathways for investigation. Furthermore, close structural analogs, where the central heterocycle is a pyran instead of a thiopyran, have been explored as cannabinoid receptor agonists. Research into these analogs has shown that modifications to the core structure can produce analgesic effects in models of inflammatory pain . Another significant research application of this chemical series is in the inhibition of GTPases. A related molecule has been characterized as a pan-GTPase inhibitor, acting through a competitive mechanism to block nucleotide binding in proteins like Rab7, which is involved in endocytic trafficking and autophagy . This highlights the potential of this scaffold for probing the enzymology of GTPase-driven cellular processes. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this versatile chemical building block to explore its potential in various biochemical and pharmacological contexts.

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCJPRGCXZYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions to form the thiopyran ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents to make the process more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Core Ring Systems

  • Target Compound : The thiopyran ring (six-membered, sulfur-containing) fused to thiophene (five-membered, sulfur-containing) distinguishes it from other fused systems.
  • Thienopyridazines: Replace the thiopyran with a pyridazine ring (six-membered, two nitrogen atoms), as seen in methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate .
  • Pyrido-Pyridazines : Feature pyridine fused to pyridazine, e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives used as Bcl-xL inhibitors .

Functional Group Modifications

Compound Name Substituents/Modifications Key Structural Features CAS/Reference
Ethyl 2-amino-thieno[2,3-c]pyran-3-carboxylate Ethyl ester at C3, amino at C2 Enhanced lipophilicity vs. carboxylic acid 117642-16-7
2-Amino-thieno[2,3-c]pyran-3-carbonitrile Nitrile group at C3 Potential for further functionalization 150986-82-6
1-{2-Amino-6-methyl-thieno[2,3-c]pyridin-3-yl}ethan-1-one Acetyl group at C3, methyl at C6 Ketone functionality 1468718-86-6
2-(1H-Pyrrol-1-yl)-thieno[2,3-c]thiopyran-3-carboxylic acid Pyrrole substituent at C2 Expanded π-system for binding interactions N/A

Functional and Pharmacological Differences

  • Ester Derivatives: Methyl and ethyl esters (e.g., Ref: 10-F639914 ) are precursors for prodrugs, improving membrane permeability.
  • Amide and Hydrochloride Derivatives: Compounds like 2-chloro-N-(2,6-difluorophenyl)acetamide-thieno[2,3-c]pyridine esters (EN300-01614) incorporate chloroacetamide groups, enhancing reactivity for covalent binding .
  • Bcl-xL Inhibitors: Pyrido-pyridazine derivatives (e.g., from Patent Journal ) target apoptosis pathways, whereas thieno-thiopyran analogs lack direct evidence of this application.

Challenges and Commercial Considerations

  • Synthesis Complexity : Discontinued products (e.g., Ref: 10-F639914 ) highlight synthetic challenges, possibly due to unstable intermediates or low yields.
  • Availability : The carboxylic acid form is less accessible than esters, with Thermo Scientific’s ethyl ester requiring 1–3 weeks for procurement .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation reactions using precursors like thiophene derivatives and nitriles are typical. For example, DMF with aqueous KOH as a base under room-temperature conditions (24-hour reaction time) can yield intermediates, followed by acid hydrolysis to generate the carboxylic acid moiety . Solvent choice (e.g., ethanol/dioxane mixtures) and controlled pH are critical for minimizing side reactions. Yield optimization involves iterative adjustments of stoichiometry, temperature, and catalyst loading.
  • Key Observations : Reactions in polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ice-induced precipitation aids purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Focus on the thiopyran ring protons (δ 4.18–4.85 ppm for axial-axial coupling, J = 10.4–10.8 Hz) and the carboxylic acid proton (broad singlet near δ 12–13 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]+ or [M−H]−) with ≤5 ppm mass accuracy to validate the molecular formula .
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis of this compound be explored, particularly for hetero-Diels-Alder or cyclocondensation steps?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via timed aliquots analyzed by HPLC or TLC to identify rate-determining steps.
  • Isotopic Labeling : Use 15N-labeled amines or 13C-enriched carbonyl precursors to trace bond formation pathways .
  • Computational Modeling : DFT calculations can predict transition-state geometries and activation energies for cyclization steps .

Q. How should researchers resolve contradictions in spectral data, such as unexpected coupling constants or missing peaks?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity. For example, axial-axial coupling in the thiopyran ring (J ≈ 10 Hz) may be misinterpreted without 2D analysis .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous thieno[2,3-b]pyridines, noting substituent-induced shifts .
  • Supplementary Data : Validate using DEPT, NOESY, or X-ray crystallography (if crystalline derivatives are available) .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity, particularly against multidrug-resistant (MDR) cell lines?

  • Methodology :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on MDR cancer lines (e.g., KB-V1/Vbl) with doxorubicin as a positive control. Include dose-response curves (IC₅₀ calculations) and selectivity indices (normal cell lines like HaCaT) .
  • Efflux Pump Inhibition : Co-administer the compound with sub-therapeutic doses of chemotherapeutics (e.g., paclitaxel) to assess P-gp modulation .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing the carboxylic acid with esters or amides) and test bioactivity .
  • X-ray Crystallography : Resolve the crystal structure to correlate conformational flexibility (e.g., thiopyran ring puckering) with activity .
  • Molecular Docking : Screen against target proteins (e.g., tubulin or kinase enzymes) using software like AutoDock Vina, guided by crystallographic data from related thienopyridines .

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